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Compound of Interest

Compound Name:
1-Benzyl-4-(4-

nitrobenzyl)piperazine

Cat. No.: B126661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, a

plausible synthetic route, and the general biological context of 1-Benzyl-4-(4-
nitrobenzyl)piperazine. Due to the limited availability of direct experimental data for this

specific compound, this guide leverages information from closely related analogues to present

a predictive but scientifically grounded resource.

Core Chemical Properties
1-Benzyl-4-(4-nitrobenzyl)piperazine is a disubstituted piperazine derivative. The piperazine

ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a

common scaffold in medicinal chemistry. This compound features a benzyl group attached to

one nitrogen and a 4-nitrobenzyl group on the other.

Table 1: Chemical and Physical Properties of 1-Benzyl-4-(4-nitrobenzyl)piperazine
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Property Value Source/Reference

IUPAC Name
1-Benzyl-4-(4-

nitrobenzyl)piperazine
-

CAS Number 148120-37-0

Molecular Formula C₁₈H₂₁N₃O₂

Molecular Weight 311.38 g/mol

Melting Point

Not available. A related

compound, 1-benzyl-4-({4-

nitrophenyl}sulfonyl)piperazine

, has a melting point of 138 °C.

Boiling Point Not available.

Solubility

Expected to be soluble in

organic solvents like

dichloromethane, chloroform,

and methanol. Solubility in

water is expected to be low.

General chemical principles

Synthesis and Experimental Protocols
A specific, published experimental protocol for the synthesis of 1-Benzyl-4-(4-
nitrobenzyl)piperazine is not readily available in the reviewed literature. However, a plausible

and common method for the synthesis of unsymmetrical 1,4-disubstituted piperazines involves

a two-step N-alkylation of piperazine.

Plausible Synthetic Pathway
The synthesis can be envisioned as a sequential N-alkylation of piperazine. To control the

selectivity and avoid the formation of the symmetrically disubstituted product, a protecting

group strategy or a stepwise addition of the alkylating agents would be employed. A more direct

approach, relying on the careful control of stoichiometry, is also feasible.
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Caption: Plausible two-step synthesis of 1-Benzyl-4-(4-nitrobenzyl)piperazine.

General Experimental Protocol for N-Alkylation of
Piperazines
This protocol is a generalized procedure based on common laboratory practices for the

synthesis of 1,4-disubstituted piperazines.

Materials:

1-Benzylpiperazine

4-Nitrobenzyl chloride

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

Standard laboratory glassware and workup reagents

Procedure:

To a solution of 1-benzylpiperazine (1 equivalent) in anhydrous acetonitrile, add anhydrous

potassium carbonate (2-3 equivalents).

Stir the mixture at room temperature for 15-20 minutes.
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Add a solution of 4-nitrobenzyl chloride (1-1.2 equivalents) in anhydrous acetonitrile

dropwise to the reaction mixture.

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-Benzyl-4-(4-
nitrobenzyl)piperazine.

Spectroscopic Characterization (Predictive)
Direct spectroscopic data for 1-Benzyl-4-(4-nitrobenzyl)piperazine is not available. The

following are predicted spectral characteristics based on the analysis of its constituent

functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Key Signals

¹H NMR

- Aromatic protons of the benzyl group: ~7.2-7.4

ppm (multiplet, 5H). - Methylene protons of the

benzyl group: ~3.5 ppm (singlet, 2H). - Aromatic

protons of the 4-nitrobenzyl group: two doublets,

one around 7.5 ppm and another around 8.2

ppm (each 2H). - Methylene protons of the 4-

nitrobenzyl group: ~3.6 ppm (singlet, 2H). -

Piperazine ring protons: broad signals in the

range of 2.4-2.7 ppm (multiplet, 8H).

¹³C NMR

- Aromatic carbons of the benzyl group: ~127-

138 ppm. - Methylene carbon of the benzyl

group: ~63 ppm. - Aromatic carbons of the 4-

nitrobenzyl group: ~123-147 ppm. - Methylene

carbon of the 4-nitrobenzyl group: ~62 ppm. -

Piperazine ring carbons: ~53 ppm.

FT-IR (cm⁻¹)

- Aromatic C-H stretching: ~3030-3100. -

Aliphatic C-H stretching: ~2800-3000. -

Asymmetric and symmetric NO₂ stretching:

~1520 and ~1345. - Aromatic C=C stretching:

~1450-1600. - C-N stretching: ~1100-1300.

Mass Spec.

- Molecular Ion (M⁺): m/z = 311. - Key

fragmentation peaks would likely correspond to

the loss of the benzyl group (m/z = 91), the 4-

nitrobenzyl group (m/z = 136), and cleavage of

the piperazine ring. The tropylium ion (C₇H₇⁺) at

m/z = 91 is a characteristic fragment for benzyl

groups.

Biological Activity and Signaling Pathways
Specific biological activities for 1-Benzyl-4-(4-nitrobenzyl)piperazine have not been reported.

However, the piperazine moiety is a well-established pharmacophore present in a wide range
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of biologically active compounds. Derivatives of piperazine have been shown to exhibit a broad

spectrum of pharmacological activities, including:

Antimicrobial and Antifungal Activity: Many piperazine derivatives have been synthesized

and evaluated for their efficacy against various bacterial and fungal strains.

Central Nervous System (CNS) Activity: The piperazine scaffold is a key component in many

drugs targeting the CNS, with activities such as antipsychotic, antidepressant, and anxiolytic

effects. Benzylpiperazine (BZP) itself is a known CNS stimulant.

The biological activity of a specific derivative is highly dependent on the nature of the

substituents on the piperazine nitrogens. The presence of the benzyl and 4-nitrobenzyl groups

in 1-Benzyl-4-(4-nitrobenzyl)piperazine suggests that it could potentially interact with various

biological targets. Further pharmacological screening would be necessary to elucidate its

specific activities.

General Workflow for Pharmacological Screening
The following diagram illustrates a general workflow for the initial pharmacological screening of

a novel piperazine derivative like 1-Benzyl-4-(4-nitrobenzyl)piperazine.
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In Vitro Screening

In Vivo Studies

Receptor Binding Assays
(e.g., Dopamine, Serotonin receptors)

Lead Compound Identification

Enzyme Inhibition Assays
(e.g., MAO, AChE)

Antimicrobial/Antifungal Assays
(MIC determination)

Behavioral Models
(e.g., Locomotor activity, Anxiety models)

Acute Toxicity Studies

Structure-Activity
Relationship (SAR) Studies

1-Benzyl-4-(4-nitrobenzyl)piperazine
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Caption: General workflow for pharmacological screening of a novel compound.

Conclusion
1-Benzyl-4-(4-nitrobenzyl)piperazine is a compound with a well-defined chemical structure

but limited publicly available experimental data. This guide provides a framework for

understanding its fundamental chemical properties, a likely synthetic approach, and its

potential biological relevance based on the extensive research into piperazine derivatives.

Further experimental investigation is required to fully characterize this molecule and determine
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its specific pharmacological profile. Researchers interested in this compound are encouraged

to perform the described experimental procedures to validate the predicted properties.

To cite this document: BenchChem. [An In-depth Technical Guide to 1-Benzyl-4-(4-
nitrobenzyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126661#1-benzyl-4-4-nitrobenzyl-piperazine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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